molecular formula C6H8BrNOS B1475036 N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide CAS No. 1337879-57-8

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Cat. No.: B1475036
CAS No.: 1337879-57-8
M. Wt: 222.11 g/mol
InChI Key: DBQHPOYNWYMQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide typically involves the bromination of 2,3-dihydrothiophene followed by acetamidation. One common method involves the reaction of 2,3-dihydrothiophene with bromine to form 5-bromo-2,3-dihydrothiophene. This intermediate is then reacted with acetic anhydride and ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2,3-dihydrothiophen-2-yl)acetamide
  • N-(5-Iodo-2,3-dihydrothiophen-2-yl)acetamide
  • N-(5-Fluoro-2,3-dihydrothiophen-2-yl)acetamide

Uniqueness

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to different reactivity and binding properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2,6H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHPOYNWYMQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Reactant of Route 3
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Reactant of Route 5
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Reactant of Route 6
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.